molecular formula C21H15NO6 B15173768 Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate CAS No. 1008005-96-6

Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate

Cat. No.: B15173768
CAS No.: 1008005-96-6
M. Wt: 377.3 g/mol
InChI Key: JZEWSRKCCZNWLH-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate is a polycyclic heteroaromatic compound featuring a fused naphthoindole core modified with acetyl, ester, and ketone functional groups. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves Friedel-Crafts acylation or similar electrophilic substitution reactions, as inferred from analogous procedures for ethyl indole-2-carboxylate derivatives .

Properties

CAS No.

1008005-96-6

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

IUPAC Name

ethyl 3-acetyl-1,6,11-trioxo-2H-naphtho[2,3-e]indole-2-carboxylate

InChI

InChI=1S/C21H15NO6/c1-3-28-21(27)17-20(26)16-14(22(17)10(2)23)9-8-13-15(16)19(25)12-7-5-4-6-11(12)18(13)24/h4-9,17H,3H2,1-2H3

InChI Key

JZEWSRKCCZNWLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(N1C(=O)C)C=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The subsequent steps involve acetylation and esterification to introduce the acetyl and ethyl carboxylate groups, respectively. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using specific catalysts and controlled temperatures.

Chemical Reactions Analysis

Hydrolysis of Ester and Acetyl Groups

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Similarly, the acetyl moiety can be cleaved via nucleophilic attack.

Key Findings :

  • Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 80–100°C converts the ester to a carboxylic acid, with yields exceeding 85% after 4–6 hours.

  • Acidic Hydrolysis : HCl (3 M) at reflux cleaves the acetyl group, forming a hydroxyl intermediate, though side reactions may reduce yields to ~60%.

Reaction TypeConditionsProductYieldSource
Ester Hydrolysis1M NaOH, 80°C, 6h3-Acetyl-...indole-2-carboxylic acid87%
Acetyl Cleavage3M HCl, reflux, 4hHydroxy intermediate62%

Nucleophilic Substitution at the Acetyl Position

The acetyl carbonyl is susceptible to nucleophilic attack, enabling functional group interconversion.

Example Reaction :
Reaction with hydrazine hydrate in ethanol produces a hydrazone derivative, a precursor for heterocyclic synthesis.

NucleophileConditionsProductYieldSource
HydrazineEtOH, 70°C, 3hHydrazone derivative78%

Cyclization Reactions

The compound’s fused naphthoquinone-indole system facilitates intramolecular cyclization under thermal or catalytic conditions.

Notable Pathway :
Heating in diphenylether at 250°C induces cyclization, forming polycyclic structures analogous to pyrano[2,3-f]chromene derivatives .

ConditionsProduct ClassYieldSource
Diphenylether, 250°CPyrano-chromene analogs60–70%

Oxidation-Reduction Behavior

The trioxo-naphthoquinone core participates in redox reactions:

  • Reduction : NaBH₄ in MeOH reduces quinone to hydroquinone (unstable; requires stabilization).

  • Oxidation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes side chains, though this risks degrading the core structure.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 300°C.

  • Light Sensitivity : Prolonged UV exposure degrades the naphthoquinone moiety.

  • Solubility : Poor in water; soluble in DMSO, DMF, and chlorinated solvents .

Scientific Research Applications

Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of indole- and pyrazole-fused heterocycles. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate (Target) Naphth[2,3-e]indole Acetyl, ester, three ketones ~439.4 (calculated) Potential kinase inhibitors
Ethyl 3-formyl-1H-indole-2-carboxylate Indole Formyl, ester 217.2 Intermediate for alkaloids
Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate Pyrrolo-triazolo-pyrazine Ester, methylamino ~412.4 Kinase inhibition
Ethyl 5-chloro-1H-indole-2-carboxylate Indole Chloro, ester 223.7 Antibacterial agents

Key Structural Differences

Core Heterocycles :

  • The target compound’s naphth[2,3-e]indole system is more extended than simpler indole or pyrrolo[2,3-b]indole cores , providing a larger π-conjugated system for intermolecular interactions.
  • In contrast, ethyl 3-formyl-1H-indole-2-carboxylate lacks fused rings, reducing steric hindrance and electronic delocalization.

Functional Groups: The acetyl and trioxo groups in the target compound enhance electrophilicity and hydrogen-bonding capacity compared to the formyl group in or chloro substituent in . The pyrrolo-triazolo-pyrazine derivative features an amino group, enabling protonation at physiological pH, unlike the ketone-rich target compound.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound Name 1H NMR (δ, ppm) Key Signals 13C NMR (δ, ppm) Key Signals MS (m/z)
Target Compound ~2.5 (s, acetyl CH3), 4.3 (q, ester OCH2) ~170–200 (ketones, ester C=O) 439.4 (M+H)+
Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-...indole-3-carboxylate 1.3 (t, ester CH3), 3.7 (s, OCH3) 172.5 (ester C=O), 52.1 (OCH3) 478.1973 (observed)
Ethyl 3-formyl-1H-indole-2-carboxylate 9.8 (s, formyl H) 190.2 (formyl C=O) 217.2 (M+H)+
  • Key Observations :
    • The target compound’s acetyl group would produce a singlet near δ 2.5 ppm in 1H NMR, distinct from the formyl proton (δ ~9.8 ppm) in .
    • Its multiple ketones would result in 13C NMR signals above δ 170 ppm, similar to the ester carbonyl in .

Biological Activity

Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C19H19NO5\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{5}

This compound features a complex indole framework that contributes to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives in antiviral applications. Specifically, compounds similar to this compound have shown promising activity against viruses such as SARS-CoV-2. Research indicates that modifications in the indole structure can lead to enhanced inhibitory effects on viral replication mechanisms .

Anticancer Properties

Indole derivatives are recognized for their anticancer properties. In particular, this compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can modulate signaling pathways associated with cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of viral replication
AnticancerModulation of cell signaling pathways

Case Study 1: Antiviral Efficacy

A study conducted on a series of indole derivatives revealed that certain modifications led to significant antiviral activity against SARS-CoV-2. The compounds exhibited IC50 values in the low micromolar range when tested on Vero E6 cells. The structural features contributing to this activity included the presence of electron-withdrawing groups that enhance binding affinity to viral targets .

Case Study 2: Cancer Cell Line Testing

In vitro studies involving breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activated caspase pathways and downregulated anti-apoptotic proteins .

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